3-Cyano-1-ethylpyrazin-1-ium
Description
3-Cyano-1-ethylpyrazin-1-ium is a pyrazinium derivative characterized by a positively charged pyrazine ring substituted with a cyano (-CN) group at the 3-position and an ethyl (-C₂H₅) group at the 1-position. Pyrazinium salts are nitrogen-containing heterocycles with applications in organic synthesis, coordination chemistry, and materials science. The cyano group confers electron-withdrawing properties, which can influence the compound’s reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C7H8N3+ |
|---|---|
Molecular Weight |
134.16g/mol |
IUPAC Name |
4-ethylpyrazin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C7H8N3/c1-2-10-4-3-9-7(5-8)6-10/h3-4,6H,2H2,1H3/q+1 |
InChI Key |
ILVSAEITFKFBGQ-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC(=NC=C1)C#N |
Canonical SMILES |
CC[N+]1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and derivatives of pyrazinium salts to infer properties of 3-Cyano-1-ethylpyrazin-1-ium.
Substituent Effects and Electronic Properties
- 3-Amino-1-methylpyrazin-1-ium iodide (): Substituents: Amino (-NH₂) at 3-position, methyl (-CH₃) at 1-position. Electronic effects: The amino group is electron-donating, increasing electron density on the pyrazinium ring. Crystal Monoclinic system (space group P2₁/n), with lattice parameters a = 6.9759 Å, b = 13.2966 Å, c = 8.3668 Å .
- 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one (): Substituents: A fused pyrazolo-pyrazine core with aminoethyl and ethanone groups. Electronic effects: The aminoethyl group introduces basicity, while the ethanone moiety adds polarity. Compared to 3-Cyano-1-ethylpyrazin-1-ium, this compound’s fused-ring system likely enhances π-π stacking interactions but reduces solubility in nonpolar solvents .
Physicochemical Properties
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